molecular formula C6H7NOS B100797 Benzenesulfinamide CAS No. 16066-31-2

Benzenesulfinamide

Cat. No. B100797
CAS RN: 16066-31-2
M. Wt: 141.19 g/mol
InChI Key: QJCPEOFEBREKQB-UHFFFAOYSA-N
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Description

Benzenesulfinamide is a chemical compound that has been extensively studied due to its various applications, particularly in the field of medicinal chemistry. It serves as a core structure for the development of numerous derivatives with significant biological activities, such as inhibition of carbonic anhydrase, an enzyme involved in many physiological processes . The versatility of benzenesulfinamide is further demonstrated by its use as an intermediate in chemical synthesis and its ability to form complexes with different functional groups .

Synthesis Analysis

The synthesis of benzenesulfinamide derivatives has been achieved through various methods. For instance, compounds incorporating phenyl-1,2,3-triazole moieties were synthesized to enhance flexibility and potency as carbonic anhydrase inhibitors . Tertiary substituted (fluorinated) benzenesulfinamides were synthesized using superacid HF/SbF5, showing selectivity towards tumor-associated carbonic anhydrase IX . A direct N-alkylation method was employed to synthesize amino-(N-alkyl)benzenesulfinamides, demonstrating the potential for recognizing different types of amino groups . Additionally, N-(7-indazolyl)benzenesulfinamide derivatives were synthesized and evaluated for their antiproliferative activities .

Molecular Structure Analysis

The molecular structure and conformational properties of benzenesulfinamide have been investigated using gas electron diffraction and quantum chemical methods. Two stable conformers were identified, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically . Theoretical investigations have also been conducted on benzenesulfinamide derivatives, providing insights into structural and spectroscopic properties, as well as electronic characteristics such as natural bond orbital (NBO) and nonlinear optical (NLO) properties .

Chemical Reactions Analysis

Benzenesulfinamide and its derivatives participate in various chemical reactions, which are crucial for their biological activities and applications in synthesis. The binding of benzenesulfinamides to carbonic anhydrase has been studied, revealing that van der Waals forces play a significant role in the interaction . Polymer-supported benzenesulfinamides have been used as key intermediates in solid-phase synthesis, enabling the generation of diverse chemical scaffolds .

Physical and Chemical Properties Analysis

The solubility and thermodynamic dissolution properties of benzenesulfinamide in various solvents have been determined, which is essential for the development of separation and reaction processes in the chemical industry. The solubility of benzenesulfinamide increases with temperature across all tested solvents . These properties are critical for understanding the behavior of benzenesulfinamide in different environments and for optimizing its use in pharmaceutical formulations and chemical reactions.

Scientific Research Applications

  • Chemical Synthesis and Rearrangements : Benzenesulfonamides, including derivatives like 2/4-nitrobenzenesulfonamides, have been utilized as key intermediates in chemical transformations. These transformations involve unusual rearrangements to yield diverse privileged scaffolds, highlighting their significance in solid-phase synthesis (Fülöpová & Soural, 2015).

  • Environmental Analysis : Benzenesulfonamides, along with benzotriazoles and benzothiazoles, are recognized as emerging organic pollutants due to their extensive use in industry and households. They have been detected in various environmental matrices, including river water, sewage, and soil, emphasizing the need for robust analytical methods for their detection and assessment of their impact on the environment (Herrero et al., 2014).

  • Kinetic Studies in Hydrolysis : The hydrolysis of benzenesulfinamides has been kinetically investigated, revealing that the rates of hydrolysis are influenced by the concentration of acid and halide ions, as well as the electronic properties of the benzenesulfinyl moiety. Such studies contribute to understanding the chemical behavior of benzenesulfinamides under different conditions (Lee & Cho, 2010).

  • Biological Activity and Medicinal Chemistry : Benzenesulfonyl hydrazones, derived from benzenesulfonamides, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. This highlights their potential applications in medicinal chemistry for the treatment of various diseases (Popiołek, 2021).

  • Molecular Structure Analysis : Studies on the molecular structure and conformational properties of benzenesulfonamide have been conducted using methods like gas electron diffraction and quantum chemical calculations. Such research provides insights into the molecular configurations and stability of benzenesulfonamides (Petrov et al., 2006).

  • Synthesis of Iminosulfonic Acid Derivatives : N-substituted benzenesulfinamides have been used to synthesize various derivatives, including benzeneiminosulfonamides. These derivatives are obtained through reactions with bromine or N-bromosuccinimide, showcasing the versatility of benzenesulfinamides in synthetic chemistry (Takei et al., 1965).

  • Application in Glycoside Activation : Sulfinamides like 1-benzenesulfinyl piperidine have been used for the activation of thioglycosides in conjunction with trifluoromethanesulfonic anhydride. This demonstrates their utility in carbohydrate chemistry and large-scale production (Crich et al., 2005).

  • Extraction from Environmental Samples : The extraction of benzenesulfonamides from soil samples using microwave-assisted extraction highlights their significance in environmental monitoring and assessment of contamination levels (Speltini et al., 2016).

  • Inhibition of Human Paraoxonase : Studies on the inhibitory activities of benzenesulfonamide derivatives on human paraoxonase-I (hPON1) indicate their potential as enzyme inhibitors, which could have implications in various medical and biochemical applications (Işık et al., 2019).

properties

IUPAC Name

benzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCPEOFEBREKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461151
Record name Benzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfinamide

CAS RN

16066-31-2
Record name Benzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzenesulfinamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzenesulphinamide was prepared by reacting benzenesulphinyl chloride with ammonia in ether initially at -78° C. and finally at ambient temperature and was isolated in 17% yield as a solid, m.p. 112°-115° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
D Crich, A Banerjee, W Li, Q Yao - Journal of carbohydrate …, 2005 - Taylor & Francis
… It is demonstrated that 1‐benzenesulfinyl pyrrolidine and N,N‐diethyl benzenesulfinamide … N,N-Dicyclohexyl benzenesulfinamide does not activate thioglycosides in combination with …
Number of citations: 35 www.tandfonline.com
SS Klioze, RC Allen, JC Wilker… - Journal of Medicinal …, 1980 - ACS Publications
The synthesis and antihypertensive activity of several piperidinebenzenesulfenamides relatedto the previously reported potent hypotensiveagent 1 and a series of l-arylpiperazine-4-…
Number of citations: 29 pubs.acs.org
PA Mancinelli - 1980 - search.proquest.com
INFORMATION TO USERSThis was produced from a copy of a document sent to us for microfilming. While the most advanced technological means to photograph and reproduce this …
Number of citations: 2 search.proquest.com
DL Fanelli, JM Szewczyk, Y Zhang… - Organic …, 2003 - Wiley Online Library
Sulfinimines (thiooximine s‐oxides): Asymmetric synthesis of methyl (R)‐(+)‐β‐phenylalanate from (S)‐(+)‐N‐(benzylidene)‐p‐toluenesulfinamide intermediate: 10.35 g (66.8 mmol) of (…
Number of citations: 68 onlinelibrary.wiley.com
WT SMITH JR, KENTUCKY UNIV LEXINGTON - 1961 - apps.dtic.mil
… chloroethyl-benzenesulfinamide and N-3-chloropropyl-benzenesulfinamide with reagents which usually convert halides to thiols gave no N-mercaptoalkyl-benzenesulfinamide. Various …
Number of citations: 2 apps.dtic.mil
RH Zhu, XX Shi - Tetrahedron: Asymmetry, 2011 - Elsevier
… A novel and simple process for the preparation of enantiomerically pure (S S )-benzenesulfinamide (S S )-3a, (S S )-p-toluenesulfinamide (S S )-3b, (S S )-p-chloro-benzenesulfinamide (…
Number of citations: 17 www.sciencedirect.com
WM Butler, Y Tanaka, M Koreeda - The Journal of Organic …, 1981 - ACS Publications
Method B. To a solution of 3 mmol of N-cyclohexyl-benzenesulfinamide and 0.9 mmol of tetrabutylammonium chloride in 20 mL of benzene was added 4 mL of a 50%(by weight) …
Number of citations: 3 pubs.acs.org
S Boßhammer, HJ Gais - Synlett, 1998 - thieme-connect.com
… The isolation of N-methyl-benzenesulfinamide as a side … the formation of N-methylbenzenesulfinamide and heptadiene. In … of the N-methyl-benzenesulfinamide, the latter is converted to …
Number of citations: 6 www.thieme-connect.com
S Xu, D Yang, B Wang, Y Chen, S Ye… - Journal of the American …, 2021 - ACS Publications
… generate a well-defined diiron benzenesulfinamide complex. Furthermore, computational studies … Notably, compared to the intact bridging nitrosoarene ligand, the benzenesulfinamide …
Number of citations: 4 pubs.acs.org
AR Katritzky, P Lue - The Journal of Organic Chemistry, 1990 - ACS Publications
The introduction of a substituent at the meta-position to an ortho/para-directing group is a classical problemof organic chemistry. 1 An old solution is nitration ortho/para to the existing …
Number of citations: 18 pubs.acs.org

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